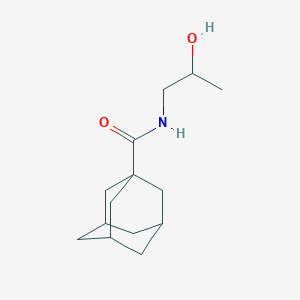
N-(2-hydroxypropyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxypropyl)adamantane-1-carboxamide is a chemical compound with the empirical formula C14H23NO2 and a molecular weight of 237.34 . It is a solid substance .
Synthesis Analysis
The synthesis of N-(2-Hydroxypropyl)adamantane-1-carboxamide and similar compounds often involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine . Another method involves the reaction of 1-adamantyl nitrate in sulfuric acid media .Molecular Structure Analysis
The molecular structure of N-(2-Hydroxypropyl)adamantane-1-carboxamide is characterized by the empirical formula C14H23NO2 . The SMILES string representation of the molecule isO=C(NCC(O)C)C12C[C@@]3([H])CC@([H])CC@([H])C3 . Chemical Reactions Analysis
Adamantane derivatives, including N-(2-Hydroxypropyl)adamantane-1-carboxamide, can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
N-(2-Hydroxypropyl)adamantane-1-carboxamide is a solid substance . Its molecular weight is 237.34 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
N-(2-hydroxypropyl)adamantane-1-carboxamide: is utilized in medicinal chemistry for the design and synthesis of new drugs. Its adamantane core provides a hydrophobic scaffold that can interact with biological membranes and proteins, making it a valuable moiety in the development of therapeutic agents .
Catalyst Development
The compound’s unique structure allows for its use in catalyst development. It can serve as a ligand or a structural modifier in catalytic systems, potentially enhancing the efficiency and selectivity of chemical reactions .
Nanomaterials
Due to its robust and stable cage-like structure, N-(2-hydroxypropyl)adamantane-1-carboxamide is explored in the creation of nanomaterials. It can be incorporated into the design of nano-sized carriers for drug delivery or as a building block for nanocomposites .
Polymer Science
The adamantane derivative can be polymerized to create high-performance polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in advanced materials and coatings .
Bioactive Compounds
Researchers are investigating the bioactive properties of adamantane derivativesN-(2-hydroxypropyl)adamantane-1-carboxamide may lead to the discovery of compounds with significant biological activity, including antiviral, antibacterial, or anticancer properties .
High-Energy Fuels and Oils
The high reactivity of adamantane derivatives makes them suitable candidates for the synthesis of high-energy fuels and oils. Their stability under extreme conditions is advantageous for applications in aerospace and other demanding environments .
Quantum-Chemical Calculations
The electronic structure of adamantane derivatives is a subject of quantum-chemical calculations. These studies help elucidate the mechanisms of chemical transformations and the potential for creating new materials based on synthetic nanodiamonds .
Stimulus-Responsive Materials
N-(2-hydroxypropyl)adamantane-1-carboxamide: can be used to develop materials that respond to external stimuli, such as temperature or pH changes. These materials have applications in smart coatings and responsive drug delivery systems .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-hydroxypropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGQXFTYNRGCOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,3-Bis(4-chlorobenzyl)-2-imidazolidinyl]-4,6-dichlorophenol](/img/structure/B395031.png)
![N-[2-(2-isopropylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B395034.png)
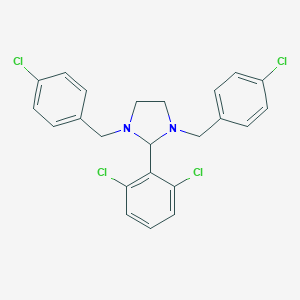
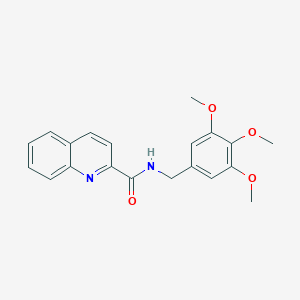
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B395037.png)
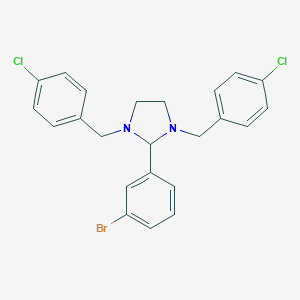
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B395039.png)
![4-(diethylsulfamoyl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B395041.png)
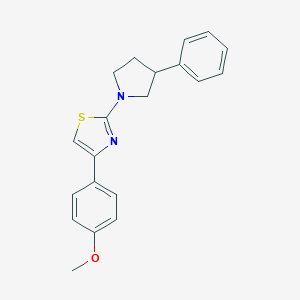
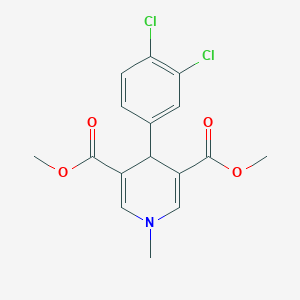
![10-benzyl-9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B395046.png)
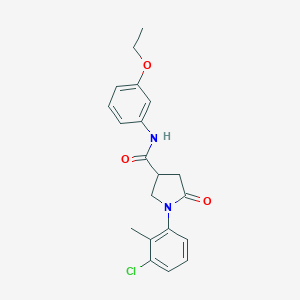
![N-[(4-bromophenyl)(phenyl)methyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B395049.png)
![4,6-dinitro-N,2-bis[4-(trifluoromethoxy)phenyl]-2H-indazol-3-amine 1-oxide](/img/structure/B395053.png)